molecular formula C14H11FN2S B2767337 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol CAS No. 99960-22-2

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2767337
CAS No.: 99960-22-2
M. Wt: 258.31
InChI Key: MFJXLODMXNVOMK-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity . It could also be interesting to explore the effects of modifying the structure of this compound on its properties and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzimidazole: Lacks the fluorophenyl group, making it less stable and less biologically active.

    4-fluorobenzyl chloride: Used as a starting material in the synthesis of the target compound.

    Benzimidazole: The parent compound, which lacks the thione and fluorophenyl groups.

Uniqueness

The presence of both the fluorophenyl and thione groups in 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol enhances its chemical stability and biological activity. This makes it a more potent and versatile compound compared to its analogs.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJXLODMXNVOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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